

An In-depth Technical Guide to Desisopropylatrazine-d5 for Research Professionals

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Compound of Interest

Compound Name: Desisopropylatrazine-d5

Cat. No.: B562979

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Core Concepts: Understanding Desisopropylatrazine-d5

Desisopropylatrazine-d5 is a deuterated form of desisopropylatrazine, a known metabolite of the widely used herbicide, atrazine.^{[1][2]} Its chemical structure is 6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine.^[3] The key feature of this compound is the replacement of five hydrogen atoms on the ethyl group with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis in research settings.^[4]

Key Chemical Properties:

Property	Value
Molecular Formula	C5H8ClN5
Molecular Weight	178.63 g/mol ^[3]
CAS Number	1189961-78-1 ^{[1][5]}
Synonyms	Atrazine-desisopropyl D5 (ethylamino D5), 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine ^[3]

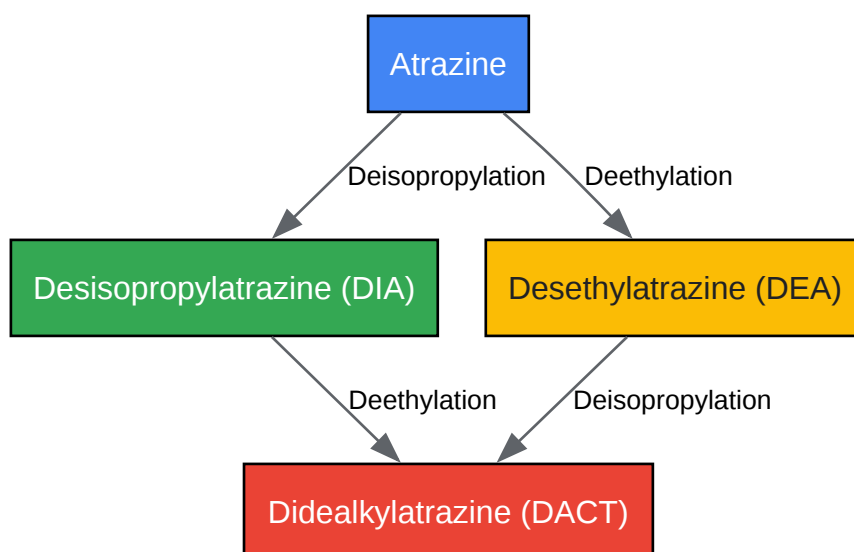
Primary Application in Research: The Role of an Internal Standard

In the field of analytical chemistry, particularly for environmental and biological monitoring, accurate quantification of substances is paramount. **Desisopropylatrazine-d5** serves as an invaluable tool for this purpose, primarily as an internal standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard lies in its chemical and physical properties, which are nearly identical to its non-labeled counterpart, desisopropylatrazine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This enables precise quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Atrazine Metabolism and the Formation of Desisopropylatrazine

Atrazine undergoes metabolism in the environment and in biological systems, primarily through dealkylation. One of the major metabolic pathways is the removal of the isopropyl group, leading to the formation of desisopropylatrazine.[6]



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Metabolic Pathway of Atrazine

Experimental Protocols: Quantification of Atrazine and its Metabolites

The use of **Desisopropylatrazine-d5** is integral to various analytical methods for the detection and quantification of atrazine and its metabolites in different matrices, such as water and soil.

[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting and concentrating atrazine and its metabolites from water samples is Solid-Phase Extraction (SPE).

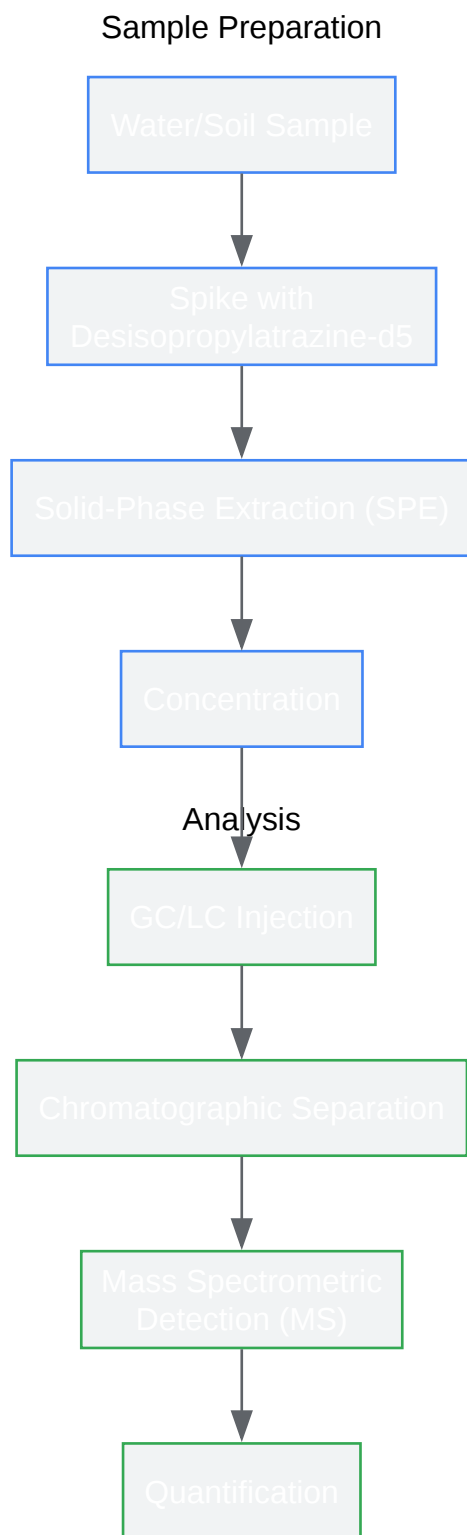
- **Sample pH Adjustment:** Water samples are typically adjusted to a specific pH, for example, pH 3-4, before extraction.[\[8\]](#)[\[9\]](#)
- **Cartridge Conditioning:** An SPE cartridge, such as a C18 or a mixed-mode cation exchange cartridge, is conditioned with appropriate solvents.
- **Sample Loading:** The water sample is passed through the conditioned SPE cartridge, where the analytes of interest are adsorbed.
- **Elution:** The analytes are then eluted from the cartridge using a suitable solvent or a combination of solvents.[\[8\]](#)[\[9\]](#)
- **Concentration:** The eluate is concentrated, often under a stream of nitrogen, to a smaller volume before analysis.

Analytical Instrumentation: GC-MS and LC-MS/MS

The prepared sample extracts are analyzed using either GC-MS or LC-MS/MS.

- **Internal Standard Spiking:** A known concentration of **Desisopropylatrazine-d5** is added to the sample extract just before analysis.[\[4\]](#)[\[11\]](#)

- **Chromatographic Separation:** The extract is injected into the chromatograph, where the analytes are separated based on their chemical properties.
- **Mass Spectrometric Detection:** The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The instrument is often operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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General Analytical Workflow

Quantitative Data: Method Detection and Quantification Limits

The use of **Desisopropylatrazine-d5** as an internal standard contributes to achieving low detection and quantification limits for atrazine and its metabolites in various analytical methods.

Analyte	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Matrix
Atrazine	GC/MSD	0.050 ng	0.10 ppb	Water[7]
Deethylatrazine (DEA)	GC/MSD	0.050 ng	0.10 ppb	Water[7]
Desisopropylatrazine (DIA)	GC/MSD	0.050 ng	0.10 ppb	Water[7]
Didealkylatrazine (DACT)	GC/MSD	0.050 ng	0.10 ppb	Water[7]
Atrazine	GC/MS	0.03 - 0.07 µg/L (Estimated)	-	Soil Pore Water[10]
Atrazine	LC-MS/MS	-	12 ng/L	Drinking Water[6]

Conclusion

Desisopropylatrazine-d5 is a critical analytical tool for researchers and scientists in environmental monitoring, toxicology, and drug metabolism studies. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based analyses of atrazine and its degradation products. The detailed experimental protocols and the ability to achieve low detection limits underscore its importance in modern analytical workflows.

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